molecular formula C19H21N3O3 B12185927 N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

Cat. No.: B12185927
M. Wt: 339.4 g/mol
InChI Key: YTFHYXYYJYWCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a complex organic compound that features a quinazolinone moiety linked to a furan ring via a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to bind to certain active sites, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and furan-containing molecules. Examples are:

Uniqueness

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methylbutyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-13(2)9-10-20-18(23)17-8-7-14(25-17)11-22-12-21-16-6-4-3-5-15(16)19(22)24/h3-8,12-13H,9-11H2,1-2H3,(H,20,23)

InChI Key

YTFHYXYYJYWCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.